molecular formula C21H20N2O2S B383362 (Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate CAS No. 327072-18-4

(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate

Cat. No. B383362
M. Wt: 364.5g/mol
InChI Key: BQXBPKQLXFSDTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is not available in the search results. For detailed synthesis information, it is recommended to refer to specialized chemical databases or literature.


Molecular Structure Analysis

The molecular structure of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is determined by its molecular formula, C21H20N2O2S. For a detailed structural analysis, techniques such as NMR spectroscopy can be used .


Chemical Reactions Analysis

The specific chemical reactions involving “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” include its molecular formula (C21H20N2O2S), molecular weight (364.5g/mol), and other properties such as melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Antiplatelet Activity

The synthesis of derivatives similar to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" has been explored for their potential as antiplatelet agents. One study focused on the synthesis and evaluation of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 (protease-activated receptor 4) activity. These compounds were investigated for their ability to inhibit platelet aggregation, ATP release, and P-selectin expression, indicating potential applications in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

Structural Characterization and Molecular Interactions

Another research avenue involves the structural characterization and understanding of molecular interactions of related compounds. For example, the crystal structure of a product derived from a ring-opening reaction of a related compound was obtained, highlighting the significance of hydrogen bonds and π–π stacking interactions in stabilizing the molecular structure (Sheng-Qin Chen et al., 2011). These studies provide insights into how similar compounds might interact at the molecular level, influencing their physical and chemical properties.

Liquid Crystalline Properties and Material Science

Compounds with similar structural motifs have been synthesized to explore their potential in material science, particularly in the creation of liquid crystalline polysiloxanes. The study of monomers containing fluorinated chains and mesogenic moieties revealed their smectogenic properties, which are crucial for applications in displays and optical devices (F. Bracon et al., 2000).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents represent another area of interest. Compounds structurally related to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" have been evaluated for their antibacterial and antifungal activities, indicating potential for the development of new treatments for infections (N. Desai et al., 2007).

Safety And Hazards

The safety and hazards associated with “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” are not specified in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) for this compound .

properties

IUPAC Name

ethyl 2-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-3-14-23-19(16-10-6-5-7-11-16)15-26-21(23)22-18-13-9-8-12-17(18)20(24)25-4-2/h3,5-13,15H,1,4,14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXBPKQLXFSDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate

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